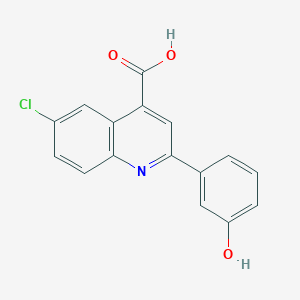

6-氯-2-(3-羟基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

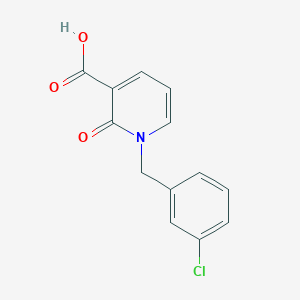

“6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 724749-33-1. It has a linear formula of C16 H10 Cl N O3 .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 299.71 .科学研究应用

分析化学:喹喔啉-2-羧酸及其衍生物,包括 3-氯和 3-羟基衍生物,已被用作分析试剂。这些化合物已用于各种金属的重量分析测定,包括 Cu(II)、Cd(II)、Zn(II)、Co(II)、Ni(II) 和 Pd(II) (Dutt, Sanayal, & Nag, 1968)。

光物理性质:已合成含有苯并咪唑和苯并噻唑部分的喹啉衍生物,在不同的溶剂中显示出独特的光物理行为,通过紫外-可见光和荧光光谱观察到。这些化合物表现出双发射,包括正常和激发态分子内质子转移 (ESIPT) 发射,在基于荧光的技术中提供潜在应用 (Padalkar & Sekar, 2014)。

新型化合物的合成:研究重点是合成喹啉和喹喔啉的新型衍生物,探索各种化学转化和分子重排。这些研究有助于开发在制药和材料科学中具有潜在应用的新化合物 (Klásek, Kořistek, Sedmera, & Halada, 2003)。

细胞毒活性及凋亡 DNA 片段化:已经合成并测试了某些喹啉-4-羧酸衍生物对各种癌细胞系的细胞毒活性。一些化合物在细胞系中显示出显着的抗癌活性并诱导凋亡 DNA 片段化,表明它们作为抗癌剂的潜力 (Bhatt, Agrawal, & Patel, 2015)。

化学转化:研究还集中在喹啉衍生物的化学转化上,探索它们作为荧光团和抗氧化剂的潜力。这些转化有助于开发具有特定化学和生物学性质的新化合物 (Aleksanyan & Hambardzumyan, 2013)。

作用机制

Target of Action

Similar quinoline derivatives have been known to inhibit enzymes like topoisomerase ii .

Mode of Action

It’s suggested that the carboxylic group on the ortho-position might be involved in intra h-bond generating a conformer that better orientates the analogue in the binding domain .

Biochemical Pathways

Quinoline derivatives are known to interact with the pyridine ring, which is electron deficient .

Result of Action

Similar quinoline derivatives have shown inhibition of the enzyme topoisomerase ii .

Action Environment

The properties of similar quinoline derivatives have been tailored for application under specific conditions .

生化分析

Biochemical Properties

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as kinases and oxidoreductases. The hydroxyphenyl group can form hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, the carboxylic acid moiety can participate in ionic interactions with amino acid residues in the enzyme’s active site, further modulating enzyme function. These interactions highlight the potential of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid as a modulator of enzymatic activity in various biochemical pathways .

Cellular Effects

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid has been observed to exert significant effects on cellular processes. In various cell types, including carcinoma cell lines, this compound has demonstrated the ability to influence cell viability and proliferation . It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases. This modulation can lead to alterations in gene expression, impacting cellular metabolism and overall cell function. The compound’s ability to interfere with cell signaling pathways suggests its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential to modulate various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity. These findings suggest that 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid maintains its biological activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid in animal models vary with different dosages. At lower doses, the compound has been shown to enhance cellular function and promote cell survival. At higher doses, it can induce toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid for therapeutic applications. Understanding the threshold and toxic doses is crucial for developing safe and effective treatment strategies .

Metabolic Pathways

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities . Additionally, it can influence the levels of key metabolites in cells, thereby affecting overall metabolic homeostasis. These interactions with metabolic pathways underscore the compound’s potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Once inside the cell, it can bind to intracellular proteins, affecting its distribution within different cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This subcellular localization is essential for its interaction with organelle-specific biomolecules and for exerting its biological effects. Understanding the subcellular distribution of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is crucial for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXAJKEJJLIIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395980 |

Source

|

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724749-33-1 |

Source

|

| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B1350447.png)

![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)